molecular formula C17H16ClNO5 B2830464 N-(3-chloro-4-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide CAS No. 748776-46-7

N-(3-chloro-4-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Cat. No.: B2830464
CAS No.: 748776-46-7
M. Wt: 349.77
InChI Key: ICXPATROUSZUDQ-UHFFFAOYSA-N
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Description

This compound is a substituted acetamide featuring a 3-chloro-4-methoxyphenyl group attached to the amide nitrogen and a 4-formyl-2-methoxyphenoxy moiety on the acetamide backbone.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5/c1-22-14-6-4-12(8-13(14)18)19-17(21)10-24-15-5-3-11(9-20)7-16(15)23-2/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXPATROUSZUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxyaniline and 4-formyl-2-methoxyphenol.

    Formation of Intermediate: The first step could involve the formation of an intermediate compound through a reaction between 3-chloro-4-methoxyaniline and an appropriate acylating agent.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-formyl-2-methoxyphenol under specific conditions, such as the presence of a base and a solvent like dichloromethane.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up, and the process might be optimized for higher yields and cost-effectiveness. This could involve continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Aromatic Rings

Halogen and Alkoxy Group Variations
Compound Name Substituents (Position) Key Properties
Target Compound 3-Cl, 4-OCH₃ (N-phenyl); 4-CHO, 2-OCH₃ (phenoxy) Balanced lipophilicity; moderate steric hindrance
N-(3-Chloro-4-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide () 3-Cl, 4-F (N-phenyl) Increased polarity due to F; potential for altered H-bonding
N-(4-Bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide () 4-Br (N-phenyl) Higher molecular weight (Br vs. Cl); enhanced steric bulk
N-(3,4-Dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide () 3-Cl, 4-Cl (N-phenyl) Increased lipophilicity; potential for stronger hydrophobic interactions

Impact of Substituents :

  • Electron-withdrawing groups (e.g., Cl, F, NO₂) reduce electron density on the aromatic ring, enhancing stability toward electrophilic substitution.
  • Methoxy groups (electron-donating) increase ring reactivity and may improve solubility in polar solvents.

Example Yields :

  • N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (): 82% yield via method C .
  • N-(4-Bromophenyl) analog (): Yield unspecified but purity ≥95% .

Key Observations :

  • Bulkier substituents (e.g., isoleucine methyl ester in , compound 32) reduce yields (51%) due to steric hindrance .
  • Methoxy groups on the phenoxy ring (as in the target compound) may improve solubility, facilitating higher yields compared to nitro-substituted analogs.

Physicochemical Properties

Property Target Compound N-(3-Chloro-4-fluorophenyl) Analog () N-(4-Bromophenyl) Analog ()
Molecular Weight ~375.8 g/mol ~358.7 g/mol 364.19 g/mol
Melting Point Not reported Not reported Not reported (similar analogs: 74–84°C, )
Polarity Moderate (Cl, OCH₃) Higher (F) Lower (Br)
Solubility Likely soluble in DMSO, acetone Increased aqueous solubility (F substituent) Reduced solubility due to Br

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, including its antimicrobial, anticancer, and other therapeutic properties.

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include 3-chloro-4-methoxyaniline and 4-formyl-2-methoxyphenol. The general synthetic route includes the formation of an intermediate through acylation, followed by a coupling reaction under basic conditions. Purification methods such as recrystallization or chromatography are employed to obtain the final product.

Chemical Structure

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC17H16ClNO5
Molecular Weight337.73 g/mol
CAS NumberNot specified in sources

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, including leukemia and solid tumors. For instance, one study reported an IC50 value indicating effective cytotoxicity against cancer cells, highlighting its potential as a therapeutic agent in oncology .

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell viability in pathogens and cancer cells.
  • Receptor Modulation : It may act on cellular receptors, altering signaling pathways that promote cell growth or survival.

4. Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the compound against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
  • Cancer Cell Line Screening : In another study involving various cancer cell lines, the compound showed promising results with a GI50 value indicating potent growth inhibition compared to control treatments .

5. Conclusion

This compound presents significant potential as an antimicrobial and anticancer agent. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its therapeutic applications.

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